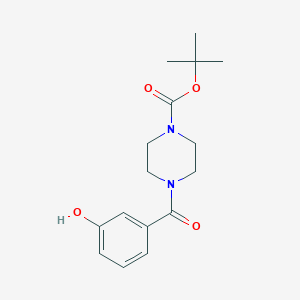

![molecular formula C17H21N3O3 B2540099 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941999-67-3](/img/structure/B2540099.png)

4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

Pyridopyrimidines, which include the compound , have shown a therapeutic interest and have already been approved for use as therapeutics . They are of great interest due to their biological potential .

Antitumor Activity

The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies . For instance, Piritrexim, a pyrimidine derivative, inhibited dihydrofolate reductase (DHFR) and showed good antitumor effects on the carcinosarcoma in rats .

PARP-1 Inhibitors

Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Anti-proliferative Activity

The synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogues were evaluated for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . Some compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors .

Anti-inflammatory Activities

Pyrimidines have been reported to have anti-inflammatory activities . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .

Anticancer Activity

Thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells . One of the derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pyridopyrimidine derivatives, a class of compounds to which this molecule belongs, have been reported to target several proteins such as dihydrofolate reductase (dhfr), some kinases like the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase . These proteins play crucial roles in cellular processes such as cell growth and division, signal transduction, and metabolic reactions.

Mode of Action

It’s known that pyridopyrimidine derivatives interact with their targets, leading to changes in the function of these proteins . For instance, inhibitors of DHFR prevent the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis, thereby inhibiting cell growth.

Biochemical Pathways

Given the targets mentioned above, it can be inferred that this compound may affect pathways related to cell growth and division, signal transduction, and metabolism .

Pharmacokinetics

It’s noted that the degree of lipophilicity of a drug, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells . This suggests that this compound may have good bioavailability.

Result of Action

Pyridopyrimidine derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, antituberculosis, and anticancer activities . This suggests that this compound may have similar effects.

Eigenschaften

IUPAC Name |

4-(4-hydroxyphenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-2-3-4-9-20-10-13-14(16(20)22)15(19-17(23)18-13)11-5-7-12(21)8-6-11/h5-8,15,21H,2-4,9-10H2,1H3,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIQHPAIOYEDKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/no-structure.png)

![[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2540030.png)

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl](/img/structure/B2540035.png)

![Ethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate](/img/structure/B2540039.png)